2-Methyltridecane
Overview
Description
2-Methyltridecane is an organic compound with the chemical formula C14H30 . It is an isomer of tetradecane .
Synthesis Analysis
2-Methyltridecane can be produced by reducing 2,2-dimethyl-3-decylthiirane . Metallic lanthanum in tetrahydrofuran can reduce 2-iodo-2-methyltridecane into 2-methyltridecane .Molecular Structure Analysis
The molecular formula of 2-Methyltridecane is C14H30 . The average mass is 198.388 Da and the monoisotopic mass is 198.234756 Da .Chemical Reactions Analysis
2-Methyltridecane can be produced by reducing 2,2-dimethyl-3-decylthiirane . In this reaction, the byproducts include 12,12,13,13-tetramethyltetracosane and some alkenes . Adding hydrogen to 13-bromo-2-methyldecan-2-ol can produce some 2-methyltridecane. This reaction is catalyzed by Raney nickel .Physical And Chemical Properties Analysis
2-Methyltridecane has a density of 0.8±0.1 g/cm3 . Its boiling point is 245.2±3.0 °C at 760 mmHg . The vapour pressure is 0.0±0.2 mmHg at 25°C . The enthalpy of vaporization is 46.3±0.8 kJ/mol . The flash point is 79.5±10.3 °C . The index of refraction is 1.428 .Scientific Research Applications
Pheromone Studies in Insects : 2-Methyltridecane and its derivatives have been identified as components of sex pheromones in various insect species. Research includes studies on tiger moths (Roelofs & Cardé, 1971) and the southern corn rootworm (Lu et al., 2009).
Synthesis Strategies in Organic Chemistry : 2-Methyltridecane derivatives are used in organic synthesis. This includes the stereoselective synthesis of sex pheromones (Enders & Jandeleit, 1995) and applications in biomass-derived solvents (Pace et al., 2012).
Thermodynamic Properties : The thermodynamic properties of 2-Methyltridecane and related alkanes have been studied for their low-temperature thermal properties, providing insights into Gibbs energy function, enthalpy, entropy, and heat capacity (Messerly & Finke, 1971).
Pharmacology and Toxicology : Research on 2-Methyltridecane derivatives has also been conducted in the field of pharmacology, particularly in the development of novel antidiabetic compounds and their toxicity evaluation (Vijayaraj et al., 2022).
NMR Spectroscopy Applications : The residual methyl protonation in perdeuterated proteins for multi-dimensional correlation experiments in MAS solid-state NMR spectroscopy has been studied, showing the utility of 2-Methyltridecane in NMR spectroscopic analysis (Agarwal & Reif, 2008).
Fumigation and Environmental Applications : 2-Methyltridecane derivatives have been studied for their role in accelerated degradation of methyl iodide by agrochemicals, which is significant in reducing excessive fumigant emissions in the environment (Zheng et al., 2003).
properties
IUPAC Name |
2-methyltridecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30/c1-4-5-6-7-8-9-10-11-12-13-14(2)3/h14H,4-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBFZKZYIPBBTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166027 | |
Record name | 2-Methyltridecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyltridecane | |
CAS RN |
1560-96-9 | |
Record name | 2-Methyltridecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1560-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyltridecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyltridecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYLTRIDECANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UNR6OUH0J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-methyltridecane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062732 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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